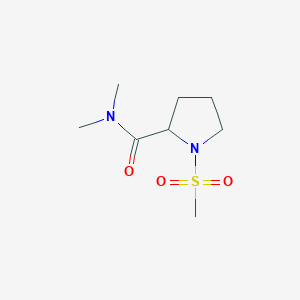
N-(2-cyclopentylethyl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopentylethyl)quinoxalin-2-amine is a chemical compound that belongs to the family of quinoxaline derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
N-(2-cyclopentylethyl)quinoxalin-2-amine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit activity against various biological targets such as GABA-A receptors, AMPA receptors, and NMDA receptors. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Mechanism of Action
The mechanism of action of N-(2-cyclopentylethyl)quinoxalin-2-amine involves its interaction with various biological targets. It has been found to act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA. It has also been found to block the activity of AMPA receptors and NMDA receptors, leading to a decrease in glutamate-mediated neurotransmission.
Biochemical and Physiological Effects:
N-(2-cyclopentylethyl)quinoxalin-2-amine has been found to exhibit various biochemical and physiological effects. It has been found to enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability. It has also been found to decrease glutamate-mediated neurotransmission, leading to a decrease in neuronal activity. These effects have been linked to its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-cyclopentylethyl)quinoxalin-2-amine in lab experiments include its high potency and selectivity for various biological targets. It also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research of N-(2-cyclopentylethyl)quinoxalin-2-amine. One potential direction is to study its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another potential direction is to study its potential use in the treatment of other disorders such as schizophrenia and Alzheimer's disease. Further studies are also needed to determine its safety and efficacy in humans and to develop more potent and selective derivatives.
Synthesis Methods
The synthesis method of N-(2-cyclopentylethyl)quinoxalin-2-amine involves the reaction of 2,3-dichloroquinoxaline with 2-cyclopentylethylamine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and purification methods.
properties
IUPAC Name |
N-(2-cyclopentylethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-6-12(5-1)9-10-16-15-11-17-13-7-3-4-8-14(13)18-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBXYRMBLQJPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)
![N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)


![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7567718.png)





![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)

